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Compound of Interest

Compound Name: AS1134900

Cat. No.: B15142184 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a small molecule inhibitor is paramount to assessing its potential as a therapeutic agent. This

guide provides a comparative analysis of the cross-reactivity of AS1134900, a novel inhibitor of

NADP+-dependent Malic Enzyme 1 (ME1), with a focus on its selectivity over the closely

related isoform, Malic Enzyme 2 (ME2). While broad-panel cross-reactivity data for AS1134900
is not publicly available, the detailed characterization of its activity against ME1 and ME2

provides a valuable case study in isoform-specific enzyme inhibition.

AS1134900 has been identified as a potent and highly selective allosteric inhibitor of ME1.[1][2]

[3] ME1 is a cytosolic enzyme that plays a crucial role in cellular metabolism and has been

implicated in the progression of various cancers.[2][4] Its isoform, ME2, is a mitochondrial

enzyme with distinct metabolic functions.[1] The ability of an inhibitor to selectively target ME1

without affecting ME2 is a critical attribute, as it may minimize off-target effects and potential

toxicities.

Data Presentation: Comparative Inhibitory Activity
of AS1134900
The following table summarizes the quantitative data on the inhibitory potency of AS1134900
against human ME1 and ME2. The data clearly demonstrates the high selectivity of

AS1134900 for ME1.
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Target Enzyme Inhibitor IC50 (μM) Notes

Malic Enzyme 1

(ME1)
AS1134900 0.73

Potent inhibition

observed.[1][5]

Malic Enzyme 2

(ME2)
AS1134900

No detectable

inhibition

Demonstrates high

selectivity for ME1.[6]

[7]

Experimental Protocols
The determination of the inhibitory activity of AS1134900 against ME1 and ME2 was performed

using specific enzymatic assays. The detailed methodologies are crucial for the replication and

validation of these findings.

ME1 Enzymatic Assay (Diaphorase/Resazurin-Coupled
Assay)
This high-throughput screening assay measures the production of NADPH by ME1.[1]

Principle: The enzymatic reaction of ME1 converts malate to pyruvate, reducing NADP+ to

NADPH. The generated NADPH is then used by diaphorase to convert the non-fluorescent

resazurin into the highly fluorescent resorufin. The increase in fluorescence is directly

proportional to ME1 activity.

Reagents:

Assay Buffer: Specific buffer composition (e.g., Tris-HCl) at a defined pH.

Recombinant human ME1 enzyme.

Substrates: L-Malic acid and NADP+.

Coupling Enzymes and Reagents: Diaphorase and resazurin.

Test Compound: AS1134900 at various concentrations.

Procedure:
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The ME1 enzyme, substrates, and coupling reagents are pre-incubated in a 384-well

plate.

AS1134900 is added to the wells at a range of concentrations.

The reaction is initiated, and the fluorescence intensity (excitation/emission ~560/590 nm)

is measured over time using a plate reader.

The rate of reaction is calculated from the linear portion of the fluorescence curve.

IC50 values are determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

ME2 Enzymatic Assay
A similar assay principle is used to assess the activity of AS1134900 against ME2.

Principle: This assay measures the NAD+-dependent conversion of malate to pyruvate by

ME2.

Reagents:

Assay Buffer.

Recombinant human ME2 enzyme.

Substrates: L-Malic acid and NAD+.

Detection Reagents: Similar to the ME1 assay, but optimized for NAD+ reduction.

Test Compound: AS1134900 at various concentrations.

Positive Control: ATP, a known inhibitor of ME2.[6][7]

Procedure:

The experimental setup is analogous to the ME1 assay.

The activity of ME2 is measured in the presence of varying concentrations of AS1134900.
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The results are compared to the inhibition observed with the positive control, ATP, to

validate the assay's sensitivity.

Mandatory Visualization
The following diagram illustrates the general workflow for assessing the cross-reactivity of a

test compound against two related enzyme isoforms, such as ME1 and ME2.
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Click to download full resolution via product page

Caption: Workflow for assessing inhibitor cross-reactivity against two enzyme isoforms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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